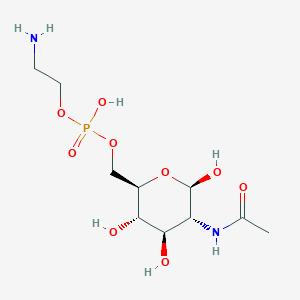
6-Isopropyl-2,3-dimethylpyrazine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-2,3-dimethylpyrazine 1-oxide, commonly known as IPMP, is a chemical compound that is widely used in the field of scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of IPMP is not fully understood. However, it is believed to act as a free radical scavenger, which helps to prevent oxidative damage to cells. In addition, IPMP has been shown to inhibit the production of pro-inflammatory cytokines, which helps to reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
IPMP has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which help to protect cells from damage and reduce inflammation. In addition, IPMP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IPMP in lab experiments is its unique properties. It is a stable compound that is easy to synthesize and purify. In addition, it has a wide range of potential applications in various fields. However, one of the limitations of using IPMP in lab experiments is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.
Direcciones Futuras
There are a number of potential future directions for research on IPMP. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in the field of medicinal chemistry. Finally, further research is needed to fully understand the mechanism of action of IPMP and its potential therapeutic uses.
Conclusion:
In conclusion, IPMP is a unique compound that has a wide range of potential applications in various fields. Its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. While there are some limitations to its use in lab experiments, the potential benefits make it an important area of research for the future.
Métodos De Síntesis
IPMP can be synthesized using various methods, including the reaction of 2,3-dimethylpyrazine with tert-butyl hypochlorite or the reaction of 2,3-dimethylpyrazine with tert-butyl hydroperoxide. The synthesis method used depends on the desired purity and yield of the compound.
Aplicaciones Científicas De Investigación
IPMP has been extensively used in scientific research due to its unique properties. It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. In addition, IPMP has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
143463-82-5 |
|---|---|
Nombre del producto |
6-Isopropyl-2,3-dimethylpyrazine 1-oxide |
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2,3-dimethyl-1-oxido-6-propan-2-ylpyrazin-1-ium |
InChI |
InChI=1S/C9H14N2O/c1-6(2)9-5-10-7(3)8(4)11(9)12/h5-6H,1-4H3 |
Clave InChI |
ZISRRVLIYGWHTF-UHFFFAOYSA-N |
SMILES |
CC1=NC=C([N+](=C1C)[O-])C(C)C |
SMILES canónico |
CC1=NC=C([N+](=C1C)[O-])C(C)C |
Sinónimos |
Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 4-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)







![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
